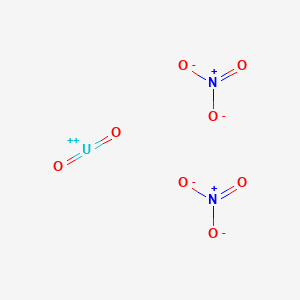
Dioxouranium(2+);dinitrate
货号 B8673517
分子量: 394.04 g/mol
InChI 键: ZYEWBKAZYICUMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07811526B2
Procedure details


The device for solidifying the surfaces of drops recited in paragraph (18) has an aqueous ammonia solution reservoir that is provided with an aqueous ammonia solution discharger. When the surface of the aqueous ammonia solution, which has been raised as it has received the dripped drops, reaches a predetermined level, the aqueous ammonia solution discharger discharges the volume of the solution that is raised beyond the level by additional drops. Therefore the surface of the aqueous ammonia solution does not rise above the predetermined level. From another viewpoint, when the aqueous ammonia solution is stored in the aqueous ammonia solution reservoir so that the surface of the solution equals the predetermined level, the level the solution above which is discharged by the aqueous ammonia solution discharger, the distance between the surface of the aqueous ammonia solution and the end(s) of the nozzle(s) is kept constant. If the distance is kept constant, the conditions where the drops falling from the nozzle(s) toward the aqueous ammonia solution contact the ammonia gas are always the same. This means that the reaction between uranyl nitrate included in the drops and the ammonia gas that takes place while the drops are falling from the end(s) of the nozzle(s) to the surface of the aqueous ammonia solution is always carried out under the same conditions. Therefore the conditions under which the ammonium diuranate film is formed on the surfaces of the drops that are to hit the aqueous ammonia solution become constant, which leads to the production of uniform ADU particles without deformation.

[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight








[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Name
Identifiers


|
REACTION_CXSMILES
|
N.[N+:2]([O-])([O-])=[O:3].[U+2:6](=O)=[O:7].[N+:9]([O-])([O-])=[O:10]>>[NH4+:2].[NH4+:9].[O-2:3].[O-2:7].[O-2:10].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[U:6].[U:6] |f:1.2.3,4.5.6.7.8.9.10.11.12.13.14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Two
[Compound]
|
Name
|
( s )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[U+2](=O)=O.[N+](=O)([O-])[O-]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Seven
[Compound]
|
Name
|
( s )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
( s )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Thirteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Fourteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Fifteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step 16
[Compound]
|
Name
|
( s )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step 17
[Compound]
|
Name
|
( s )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is raised beyond the level by additional drops
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[NH4+].[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[U].[U]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
